4-hydroxy-3-phenyl-2H-furan-5-one
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Overview
Description
4-hydroxy-3-phenyl-2H-furan-5-one is an organic compound belonging to the furan family It is characterized by a furan ring with a hydroxyl group at the 4-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-phenyl-2H-furan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with glyoxylic acid in the presence of a catalyst can yield the desired furanone compound. Another method involves the use of phenylacetaldehyde and malonic acid in the presence of a base, followed by cyclization to form the furan ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-phenyl-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-3-phenyl-2H-furan-5-one.
Reduction: The compound can be reduced to form 4-hydroxy-3-phenyl-2H-furan-5-ol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-phenyl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
4-hydroxy-3-phenyl-2H-furan-5-one can be compared with other similar compounds, such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
4-hydroxy-3-methyl-2H-furan-5-one: Exhibits similar chemical reactivity but with different biological activity.
4-hydroxy-3-phenyl-2H-pyran-5-one: A structurally related compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6362-76-1 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H8O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,11H,6H2 |
InChI Key |
XNJYMUJVHSHURL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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